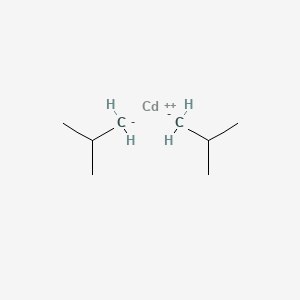
cadmium(2+);2-methanidylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);2-methanidylpropane is a coordination compound where cadmium ions are coordinated with 2-methanidylpropane ligands. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium(2+);2-methanidylpropane can be synthesized through coordination reactions involving cadmium salts and 2-methanidylpropane ligands. One common method involves reacting cadmium acetate with 2-methanidylpropane in an appropriate solvent under controlled temperature and pH conditions . The reaction typically requires a ligand-to-metal ratio that ensures complete coordination of the cadmium ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale coordination reactions in batch reactors. The process includes purification steps such as recrystallization and solvent extraction to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas.
Substitution: Ligand substitution reactions are common, where the 2-methanidylpropane ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other ligands like phosphines or amines under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .
Scientific Research Applications
Cadmium(2+);2-methanidylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other cadmium complexes.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cadmium(II)-Organic Frameworks: Contain similar cadmium coordination but with different ligands.
Cadmium(II) Coordination Polymers: Similar in structure but may have different ligands and properties.
Uniqueness
Cadmium(2+);2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
3431-68-3 |
|---|---|
Molecular Formula |
C8H18Cd |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
cadmium(2+);2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
FILBHZGLHIPLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















